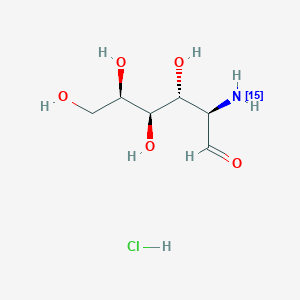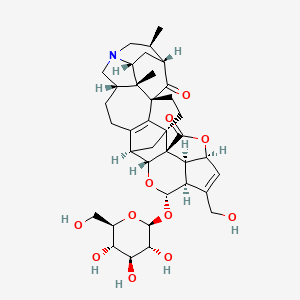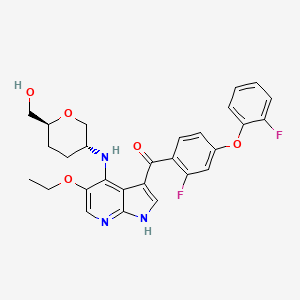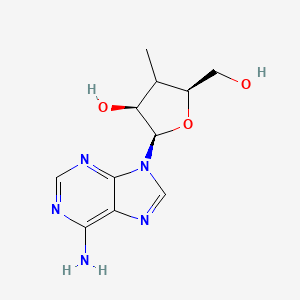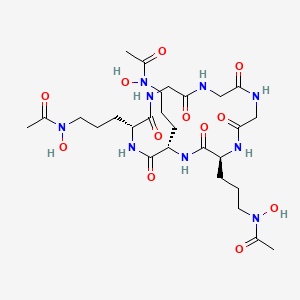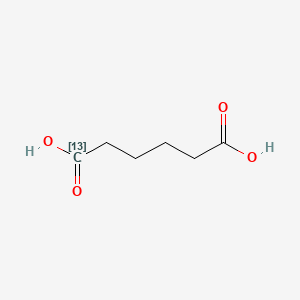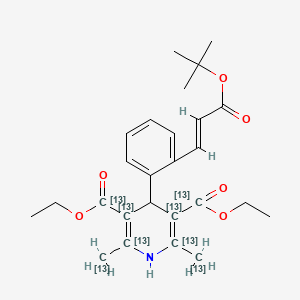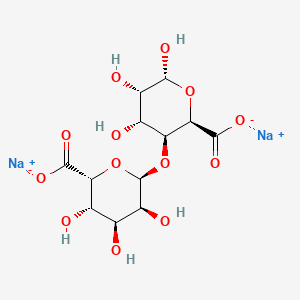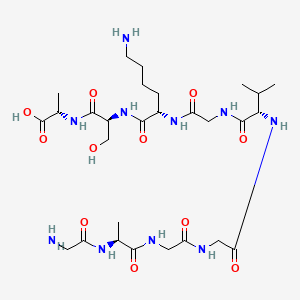
Gaggvgksa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GAGGVGKSA is a wild-type KRAS G12D 9mer peptide. It serves as an immunogenic neoantigen pivotal for cancer immunotherapy research . The compound has a molecular weight of 702.76 and a molecular formula of C28H50N10O11 .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of GAGGVGKSA involves peptide synthesis techniques. The peptide is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: GAGGVGKSA primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products: The major product formed from the synthesis of this compound is the peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .
科学研究应用
GAGGVGKSA is extensively used in cancer immunotherapy research. It serves as an immunogenic neoantigen, which means it can stimulate an immune response against cancer cells expressing the KRAS G12D mutation. This makes it a valuable tool for developing cancer vaccines and studying immune responses in cancer .
In addition to cancer research, this compound is used in:
Biology: Studying peptide interactions and immune responses.
Medicine: Developing targeted therapies for cancers with KRAS mutations.
Industry: Producing research-grade peptides for scientific studies.
作用机制
GAGGVGKSA exerts its effects by acting as a neoantigen. It is recognized by the immune system as a foreign entity, leading to the activation of immune cells. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which then present the peptide to T cells. This interaction stimulates T cells to target and destroy cancer cells expressing the KRAS G12D mutation .
相似化合物的比较
KRAS G12C Peptide: Another neoantigen used in cancer immunotherapy.
KRAS G13D Peptide: Similar in structure and function but targets a different KRAS mutation.
Uniqueness: GAGGVGKSA is unique due to its specific targeting of the KRAS G12D mutation, which is prevalent in various cancers. Its ability to stimulate a robust immune response makes it a valuable tool in cancer research and therapy .
属性
分子式 |
C28H50N10O11 |
|---|---|
分子量 |
702.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H50N10O11/c1-14(2)23(38-22(43)11-31-20(41)10-32-24(44)15(3)34-19(40)9-30)27(47)33-12-21(42)36-17(7-5-6-8-29)25(45)37-18(13-39)26(46)35-16(4)28(48)49/h14-18,23,39H,5-13,29-30H2,1-4H3,(H,31,41)(H,32,44)(H,33,47)(H,34,40)(H,35,46)(H,36,42)(H,37,45)(H,38,43)(H,48,49)/t15-,16-,17-,18-,23-/m0/s1 |
InChI 键 |
OLCIGHHAEXTXIK-IUUWJXCHSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)CN |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



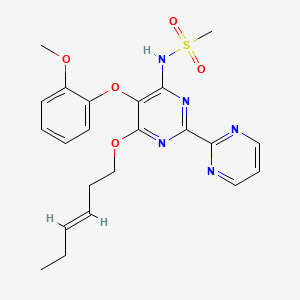
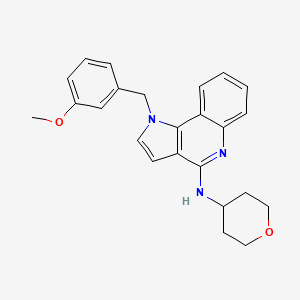
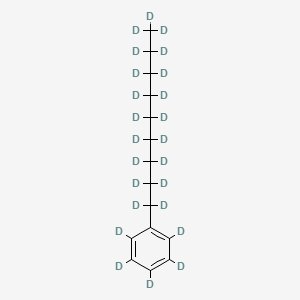
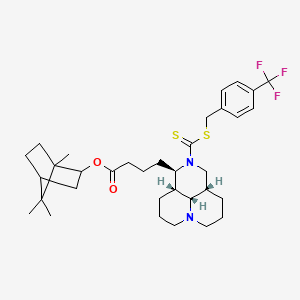
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
